![molecular formula C10H16N2O2S B11879133 3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-81-4](/img/structure/B11879133.png)
3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a dimethylamino group, a thioxo group, and an oxa-azaspiro moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted spirocyclic compounds
科学的研究の応用
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-ulcer agent due to its activity in vivo.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical intermediates.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological macromolecules, leading to the modulation of enzymatic activity and cellular processes. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic framework and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also contain a thioxo group and have shown potential as anti-inflammatory and antimicrobial agents.
Uniqueness
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[45]decan-4-one stands out due to its unique combination of functional groups and spirocyclic structure
特性
CAS番号 |
88051-81-4 |
|---|---|
分子式 |
C10H16N2O2S |
分子量 |
228.31 g/mol |
IUPAC名 |
3-(dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16N2O2S/c1-11(2)12-8(13)10(14-9(12)15)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChIキー |
KNHSMVCIKGKYSE-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C(=O)C2(CCCCC2)OC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


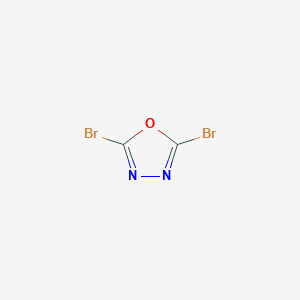

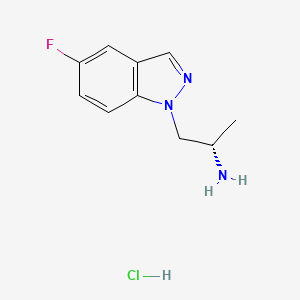


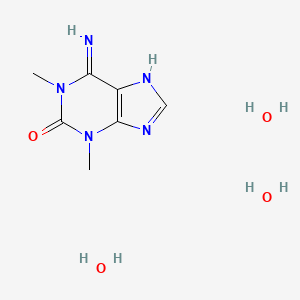
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
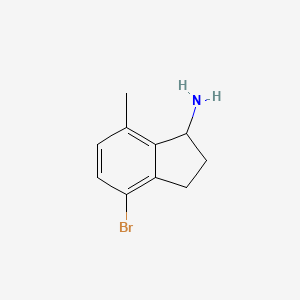
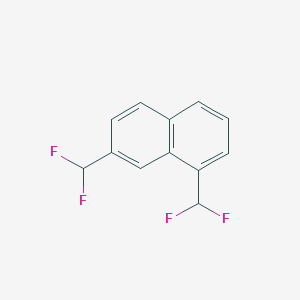

![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

